molecular formula C9H17NO3 B1334519 2-Acetamido-5-methylhexanoic acid CAS No. 5440-33-5

2-Acetamido-5-methylhexanoic acid

Cat. No. B1334519
CAS RN: 5440-33-5
M. Wt: 187.24 g/mol
InChI Key: DVFFMAIDIFRYDO-UHFFFAOYSA-N
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Description

2-Acetamido-5-methylhexanoic acid is a compound that falls within the broader category of α-acetylamino acids, which are of interest due to their structural properties and potential biological activities. Although the provided papers do not directly discuss 2-acetamido-5-methylhexanoic acid, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand 2-acetamido-5-methylhexanoic acid.

Synthesis Analysis

The synthesis of related α-acetylamino acids has been explored in the context of antitumor activity. For instance, the synthesis of 2-acetamido-5-oxo-6-heptenoic acid and 2-acetamido-4-oxo-5-hexenoic acid involves the formation of methyl esters of the α-acetylamino acids, which have shown significant antitumor activity . Another study describes the synthesis of various 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose, highlighting a concise and efficient synthetic route that could potentially be adapted for the synthesis of 2-acetamido-5-methylhexanoic acid .

Molecular Structure Analysis

The molecular structure of α-acetylamino acids is confirmed through the study of their chemical reactions and spectroscopic data, including ultraviolet and infrared absorption spectra . The structural variations of N-acetylneuraminic acid and its analogs have also been synthesized, providing a framework for understanding the stereochemistry and functional group modifications in similar compounds .

Chemical Reactions Analysis

Chemical reactions are pivotal in the synthesis and modification of α-acetylamino acids. For example, the transformation of protecting groups and radical reduction of selectively introduced tolylthiocarbonate groups lead to various derivatives of the target compound . Additionally, the mercaptolysis of methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-D-glucofuranoside and subsequent reactions demonstrate the complexity and specificity of chemical reactions in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of α-acetylamino acids and their derivatives are influenced by their molecular structures. The antitumor activity of these compounds is a significant chemical property, as seen in the methyl esters of α-acetylamino acids . The solubility, stability, and reactivity of these compounds can be inferred from the synthesis methods and the protective groups used during the synthesis process .

Scientific Research Applications

Catalytic Amidocarbonylation

2-Acetamido-5-methylhexanoic acid has been identified as a product in the catalytic amidocarbonylation of substituted allylic alcohols. This process involves the isomerization and amidocarbonylation of alcohols such as 3-methyl-2-buten-1-ol and 2-methyl-3-buten-2-ol, leading to the formation of 2-acetamido-5-methylhexanoic acid and similar compounds. This synthesis route demonstrates the compound's relevance in organic chemistry and potential industrial applications (Yuan & Ajami, 1986).

Reactivity in Organic Synthesis

Another research study highlights the reactivity of (methyl 2-acetamidoacrylate)-tricarbonyliron(0) leading to novel syntheses of β,β,β-trialkyl α-amino acids. This study shows the formation of 2-acetamido-5-methylhexanoic acid as a part of the process, emphasizing its importance in the synthesis of diverse amino acids (Barker, Cook, Lasterra-Sánchez, & Thomas, 1994).

Synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides

The synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose is another significant application. This process offers an efficient route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides, demonstrating the versatility of 2-acetamido-5-methylhexanoic acid in the synthesis of biologically important compounds (Cai, Ling, & Bundle, 2009).

Antimalarial Activity

Research into the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, including 2-acetamido-5-methylhexanoic acid derivatives, has shown promising results. These studies provide insights into the potential medicinal applications of this compound, particularly in treating malaria (Werbel et al., 1986).

Enzymatic Studies

2-Acetamido-5-methylhexanoic acid has also been mentioned in the context of enzymatic studies. For example, research on the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by an analogue of this compound highlights its potential in biochemical research (Jung, Metcalf, Lippert, & Casara, 1978).

Safety And Hazards

The safety information for 2-Acetamido-5-methylhexanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the study and application of 2-Acetamido-5-methylhexanoic acid and its derivatives could involve further exploration of their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects . This could involve further in-vivo and in-silico analysis of their target interactions .

properties

IUPAC Name

2-acetamido-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFFMAIDIFRYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398945
Record name 2-acetamido-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-5-methylhexanoic acid

CAS RN

5440-33-5
Record name NSC20149
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-acetamido-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GA Dilbeck, L Field, AA Gallo… - The Journal of Organic …, 1978 - ACS Publications
… Desulfurization of 7 with NiCl2and NaBH4 to 2-Acetamido5-methylhexanoic Acid (9). In accordance with the method of Truce and Perry,6 compound 7 (1.01 g 4.61 mmol), NiCl2-6H20 (…
Number of citations: 68 pubs.acs.org
SS Yuan, AM Ajami - Journal of organometallic chemistry, 1986 - Elsevier
… These were shown by spectroscopic methods and by syntheses, via amidocarbonylations of the respective aldehydes, to be 2-acetamido-5-methylhexanoic acid and 2-acetamido-4-…
Number of citations: 1 www.sciencedirect.com
MJ Hawkins, JR Knowles, L Wilson… - Biochemical …, 1967 - ncbi.nlm.nih.gov
… )propyl sulphonium iodide, L-2-acetamido-5-methylhexanoic acid methyl ester and N-acetyl-L… )propyl sulphonium iodide (I), L-2-acetamido-5-methylhexanoic acid methyl ester (II) and N-…
Number of citations: 6 www.ncbi.nlm.nih.gov
WN Aldridge, R Whittam, JL Bailey, JB Chappell… - ncbi.nlm.nih.gov
Effects of silver ions on deoxyribonucleic acid-polycycic hydrocarbon complexes. By B. GREEN 63P Bifunctional reagents and the quaternary structure of proteins. By NM GREEN... 64P …
Number of citations: 4 www.ncbi.nlm.nih.gov
AA Gallo - 1978 - search.proquest.com
… Desulfurization of 8 with NiCl2 and NaBH4 to Give 2-Acetamido-5-methylhexanoic Acid 3" … 2-Acetamido-5-methylhexanoic Acid (9) from 11. --A mixture of 11 (4.0 g, 13.9 mmol) and …
Number of citations: 2 search.proquest.com

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